2-Naphthalenecarboxylic acid, 1,6-dimethoxy-
CAS No.: 728892-55-5
Cat. No.: VC16810685
Molecular Formula: C13H12O4
Molecular Weight: 232.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 728892-55-5 |
|---|---|
| Molecular Formula | C13H12O4 |
| Molecular Weight | 232.23 g/mol |
| IUPAC Name | 1,6-dimethoxynaphthalene-2-carboxylic acid |
| Standard InChI | InChI=1S/C13H12O4/c1-16-9-4-6-10-8(7-9)3-5-11(13(14)15)12(10)17-2/h3-7H,1-2H3,(H,14,15) |
| Standard InChI Key | PGEWIOIQVUBIQJ-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC2=C(C=C1)C(=C(C=C2)C(=O)O)OC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The IUPAC name of this compound is 1,6-dimethoxynaphthalene-2-carboxylic acid. Its canonical SMILES representation is COC1=CC2=C(C=C1)C(=C(C=C2)C(=O)O)OC, illustrating the methoxy substituents at positions 1 and 6 and the carboxylic acid group at position 2. The planar naphthalene core facilitates π-π stacking interactions, while the polar substituents enhance solubility in organic solvents.
Table 1: Key Structural and Physicochemical Data
| Property | Value | Source |
|---|---|---|
| CAS Number | 728892-55-5 | |
| Molecular Formula | C₁₃H₁₂O₄ | |
| Molecular Weight | 232.23 g/mol | |
| IUPAC Name | 1,6-dimethoxynaphthalene-2-carboxylic acid | |
| Canonical SMILES | COC1=CC2=C(C=C1)C(=C(C=C2)C(=O)O)OC | |
| XLogP3 | 2.1 (estimated) |
Synthesis and Preparation
Table 2: Comparative Yields of Related Syntheses
| Precursor | Reaction Conditions | Yield | Source |
|---|---|---|---|
| 6,7-Dimethoxynaphthalene | Friedel-Crafts acylation | 68% | |
| 1-Methoxynaphthalene | Lithiation-carboxylation | 52% |
Purification and Characterization
Crude products are typically purified via recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: ethyl acetate/hexane). Purity is confirmed using HPLC (>95%) and melting point analysis .
Biological Activity and Mechanism
AhR Receptor Modulation
Structurally related 1,4-dihydroxy-2-naphthoic acid (1,4-DHNA) exhibits potent AhR agonist activity, inducing CYP1A1 and CYP1B1 expression in colonic cells at nanomolar concentrations . Computational docking suggests that the 2-carboxyl group and methoxy substituents in 1,6-dimethoxy-2-naphthalenecarboxylic acid may engage similar AhR binding pockets, though steric effects from the 1,6-methoxy orientation could alter affinity .
Protein Binding Interactions
Studies on 4-hydroxy-6,7-dimethoxy-1-phenyl-2-naphthoic acid (a positional isomer) demonstrate strong binding to human serum albumin (HSA) via hydrophobic interactions and hydrogen bonding, with binding constants (Kₐ) of ~10⁴ M⁻¹ . This suggests that the 1,6-dimethoxy derivative may also exhibit significant plasma protein binding, influencing its pharmacokinetic profile.
Table 3: Binding Parameters for Analogous Compounds
| Compound | Kₐ (M⁻¹) | Binding Site | Source |
|---|---|---|---|
| 4-Hydroxy-6,7-dimethoxy-... | 2.1 × 10⁴ | Site I (subdomain IIA) | |
| 1,4-DHNA | 5.8 × 10⁶ | AhR ligand-binding domain |
Pharmacological Applications
Enzyme Inhibition
N-Arylalkanyl 2-naphthamides derived from 6,7-dimethoxy-2-naphthoic acid inhibit xanthine oxidase (IC₅₀ = 12.5–13.6 μM), comparable to allopurinol . Structural similarities suggest that 1,6-dimethoxy-2-naphthalenecarboxylic acid could serve as a precursor for novel uric acid-lowering agents.
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